molecular formula C8H20N2 B103734 (2R)-1-N,1-N-diethylbutane-1,2-diamine CAS No. 16250-34-3

(2R)-1-N,1-N-diethylbutane-1,2-diamine

Cat. No. B103734
CAS RN: 16250-34-3
M. Wt: 144.26 g/mol
InChI Key: DFSMJKLTTCAJDF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-N,1-N-diethylbutane-1,2-diamine, commonly known as DEBD, is a chiral diamine that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. It is a colorless liquid that is soluble in water and organic solvents. The compound has two chiral centers, making it a potential candidate for asymmetric synthesis.

Scientific Research Applications

DEBD has been extensively studied for its applications in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis and as a building block for the synthesis of chiral compounds. DEBD has also been used as a resolving agent for the separation of racemic mixtures.

Mechanism Of Action

The mechanism of action of DEBD is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis. DEBD can coordinate with metal catalysts to form chiral complexes, which can then catalyze asymmetric reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of DEBD. However, studies have shown that it is non-toxic and has low acute toxicity. It is also biodegradable and does not accumulate in the environment.

Advantages And Limitations For Lab Experiments

DEBD has several advantages for lab experiments, including its high selectivity and efficiency in asymmetric synthesis. It is also readily available and relatively inexpensive. However, one limitation of DEBD is its low solubility in some solvents, which can limit its applications in certain reactions.

Future Directions

There are several potential future directions for DEBD research. One area of interest is the development of new synthetic methods using DEBD as a chiral auxiliary. Another area of focus is the use of DEBD in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, further research is needed to fully understand the mechanism of action and potential biological effects of DEBD.
Conclusion:
In conclusion, DEBD is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in asymmetric synthesis and the synthesis of chiral compounds make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential biological effects.

Synthesis Methods

DEBD can be synthesized through a variety of methods, including the reaction of 1,4-dibromobutane with diethylamine, the reductive amination of 2-amino-1-butanol with diethylamine, and the reaction of 1,4-dibromobutane with a chiral amine catalyst. The latter method has been found to be the most efficient and selective for the synthesis of DEBD.

properties

CAS RN

16250-34-3

Product Name

(2R)-1-N,1-N-diethylbutane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

(2R)-1-N,1-N-diethylbutane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1

InChI Key

DFSMJKLTTCAJDF-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](CN(CC)CC)N

SMILES

CCC(CN(CC)CC)N

Canonical SMILES

CCC(CN(CC)CC)N

Origin of Product

United States

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